Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15723462
InChI: InChI=1S/C11H11Br2NO2/c1-2-16-11(15)9-8(12)6-4-3-5-7(6)10(13)14-9/h2-5H2,1H3
SMILES:
Molecular Formula: C11H11Br2NO2
Molecular Weight: 349.02 g/mol

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15723462

Molecular Formula: C11H11Br2NO2

Molecular Weight: 349.02 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate -

Specification

Molecular Formula C11H11Br2NO2
Molecular Weight 349.02 g/mol
IUPAC Name ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H11Br2NO2/c1-2-16-11(15)9-8(12)6-4-3-5-7(6)10(13)14-9/h2-5H2,1H3
Standard InChI Key QYLRWPLDMZOGEF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(CCC2)C(=N1)Br)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate is a bicyclic compound featuring a fused cyclopentane and pyridine ring system. The bromine substituents enhance its electrophilic reactivity, while the ethyl ester group contributes to its solubility in organic solvents. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₁H₁₁Br₂NO₂
Molecular Weight349.02 g/mol
CAS NumberNot fully disclosed
IUPAC NameEthyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate
SynonymsVCID VC15723462

The compound’s structure is critical to its reactivity. The dihydrocyclopentapyridine core provides a rigid scaffold, while the bromine atoms serve as leaving groups in substitution reactions.

Synthesis and Reactivity

Synthetic Routes

The synthesis of ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate likely involves multistep strategies common to brominated heterocycles:

  • Cyclopentapyridine Core Formation:

    • Cyclocondensation of aminocyclopentane derivatives with diketones or ketoesters under acidic conditions.

    • Intramolecular cyclization via Friedel-Crafts alkylation to form the fused ring system.

  • Bromination:

    • Electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine at the 1- and 4-positions.

  • Esterification:

    • Introduction of the ethyl carboxylate group via esterification of the corresponding carboxylic acid using ethanol and a catalytic acid (e.g., H₂SO₄).

Applications in Pharmaceutical Research

Drug Intermediate

Brominated cyclopentapyridines are prized in medicinal chemistry for their ability to inhibit enzymes or receptors. For example:

  • Kinase Inhibition: The planar aromatic system may interact with ATP-binding sites in kinases, making this compound a candidate for anticancer agent development.

  • Antiviral Activity: Bromine’s electron-withdrawing effects could enhance binding to viral proteases or polymerases.

Structural Analogues

Modifications to the parent structure have yielded compounds with enhanced bioactivity:

  • Ester Hydrolysis: Conversion to the carboxylic acid improves water solubility for in vitro assays.

  • Bromine Replacement: Substituting bromine with amino or alkoxy groups alters electronic properties and target affinity.

Hazard TypePrecautions
ToxicityAvoid inhalation, ingestion, or skin contact.
CorrosivityUse nitrile gloves and eye protection.
Environmental ImpactPrevent release into waterways.

Research Gaps and Future Directions

Despite its potential, limited public data exist on this compound’s biological activity or synthetic scalability. Key research priorities include:

  • Mechanistic Studies: Elucidating its interactions with biological targets.

  • Process Optimization: Developing cost-effective, high-yield synthesis routes.

  • Toxicology Profiles: Assessing acute and chronic toxicity in model organisms.

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